![molecular formula C7H15NO B2712115 [1-(2-Aminoethyl)cyclobutyl]methanol CAS No. 1432480-81-3](/img/structure/B2712115.png)
[1-(2-Aminoethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Aminoethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 1432480-81-3 . It has a molecular weight of 129.2 and its IUPAC name is (1-(2-aminoethyl)cyclobutyl)methanol .
Molecular Structure Analysis
The molecular structure of “[1-(2-Aminoethyl)cyclobutyl]methanol” contains a total of 24 bonds, including 9 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The InChI code for this compound is 1S/C7H15NO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6,8H2 .Physical And Chemical Properties Analysis
“[1-(2-Aminoethyl)cyclobutyl]methanol” is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structure of macrolactams derived from amino acids and cyclobutyl compounds, demonstrating the potential for creating complex molecular structures. For example, the synthesis of macrolactams using pentafluorophenyl esters of linear precursors showcases the ability to form structures with specific symmetries and hydrogen bonding capabilities, which could have implications for the design of new molecular entities (Feigel et al., 2006).
Catalytic Applications
Studies have also investigated the use of methanol and methanol-derived compounds in catalytic processes. For instance, the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure underscores the utility of methanol and its derivatives in facilitating efficient chemical reactions (Ozcubukcu et al., 2009).
Impact on Lipid Dynamics
The influence of methanol on lipid dynamics, particularly in the context of biomembrane studies, highlights its role beyond a simple solvent. Methanol's effect on increasing the kinetics of lipid transfer and flip-flop in bilayers provides insights into membrane biology and the potential effects of solvents on biological systems (Nguyen et al., 2019).
Chemical Transformations
Research into the electrochemical utilization of methanol as a C1 source for synthesizing heterocycles, such as 2,3-dihydroquinazolin-4(1H)-one, showcases innovative approaches to chemical synthesis that leverage methanol's reactivity (Liu et al., 2021).
Analytical Chemistry Applications
The development of a hybrid capillary electrophoresis device with electrochemical derivatization and conductivity detection for analyzing methanol in the presence of ethanol demonstrates methanol's significance in analytical methodologies. This work provides a novel approach to separating and detecting compounds in complex mixtures, highlighting methanol's role in analytical chemistry (Santos et al., 2017).
Safety and Hazards
The safety information for “[1-(2-Aminoethyl)cyclobutyl]methanol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
[1-(2-aminoethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURODYGKSCDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminoethyl)cyclobutyl]methanol | |
CAS RN |
1432480-81-3 |
Source


|
| Record name | [1-(2-aminoethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2712033.png)
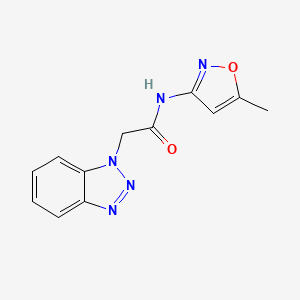
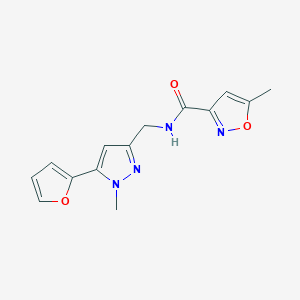
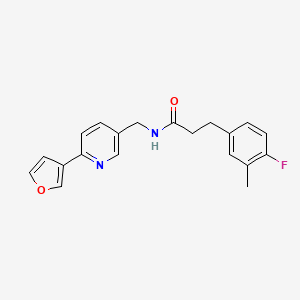
![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)
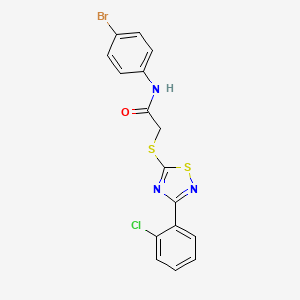
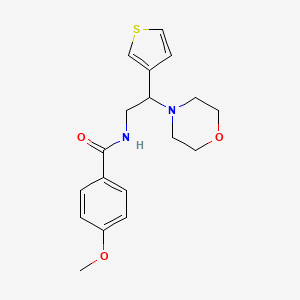
![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)
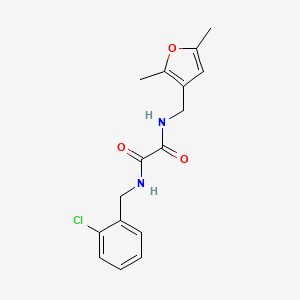
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)
![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)